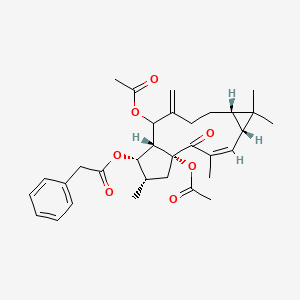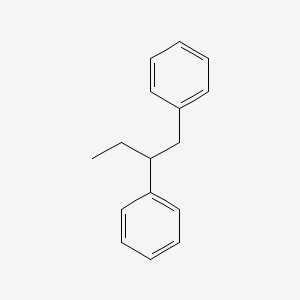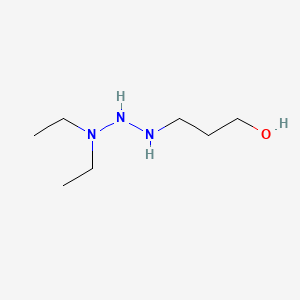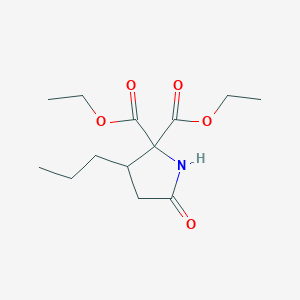![molecular formula C36H42N2O8S B14750386 Carbamic acid, N-methyl-N-[4-[6-[(2S)-3-[[(4-methylphenyl)sulfonyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propoxy]-2-quinolinyl]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14750386.png)
Carbamic acid, N-methyl-N-[4-[6-[(2S)-3-[[(4-methylphenyl)sulfonyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propoxy]-2-quinolinyl]phenyl]-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, N-methyl-N-[4-[6-[(2S)-3-[[(4-methylphenyl)sulfonyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propoxy]-2-quinolinyl]phenyl]-, 1,1-dimethylethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a quinoline moiety, a sulfonyl group, and a tetrahydropyran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the quinoline derivative, followed by the introduction of the sulfonyl group and the tetrahydropyran ring. The final step involves the esterification of carbamic acid with the desired substituents. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are critical for the success of these reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, dihydroquinoline derivatives, and various substituted esters.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound may be used as a probe to study biological processes and interactions. Its ability to interact with specific molecular targets makes it valuable for research in cell biology and biochemistry.
Medicine
In medicine, this compound may have potential therapeutic applications. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used as an intermediate in the synthesis of various chemicals and materials. Its stability and reactivity make it suitable for use in industrial processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline moiety may interact with nucleic acids, while the sulfonyl group may interact with proteins. These interactions can modulate biological pathways and processes, leading to various effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinoline derivatives, sulfonyl esters, and tetrahydropyran-containing molecules. Examples include:
- Quinoline-2-carboxylic acid derivatives
- Sulfonylurea compounds
- Tetrahydropyran-2-yl esters
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C36H42N2O8S |
|---|---|
Peso molecular |
662.8 g/mol |
Nombre IUPAC |
[(2S)-3-[2-[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]quinolin-6-yl]oxy-2-(oxan-2-yloxy)propyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C36H42N2O8S/c1-25-9-17-31(18-10-25)47(40,41)44-24-30(45-34-8-6-7-21-42-34)23-43-29-16-20-33-27(22-29)13-19-32(37-33)26-11-14-28(15-12-26)38(5)35(39)46-36(2,3)4/h9-20,22,30,34H,6-8,21,23-24H2,1-5H3/t30-,34?/m0/s1 |
Clave InChI |
SFJUTCLRTXAVQJ-LUWJBUJKSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](COC2=CC3=C(C=C2)N=C(C=C3)C4=CC=C(C=C4)N(C)C(=O)OC(C)(C)C)OC5CCCCO5 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC(COC2=CC3=C(C=C2)N=C(C=C3)C4=CC=C(C=C4)N(C)C(=O)OC(C)(C)C)OC5CCCCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-5-bromo-2-[(5Z)-4-methoxy-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-ylidene]indole](/img/structure/B14750305.png)




![(1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-methoxy-8-[(2R,4S)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14750326.png)
![(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14750333.png)







